N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide

Lipophilicity Medicinal Chemistry Drug Design

Researchers relying on generic phenylpropanamide building blocks often encounter synthetic dead ends due to lack of conformational flexibility. N-(5-Chloro-2-hydroxyphenyl)-3-phenylpropanamide (CAS 86886-78-4) solves this with a unique 5-chloro-2-hydroxyphenyl core and a flexible 3-phenylpropanamide chain. • Scaffold Diversity: Enables exploration of novel binding pockets via a linear side chain and defined intramolecular H-bond network. • Reliable Screening: ≥98% purity ensures assay results are attributable to the target compound, not impurities. • Synthetic Utility: Reactive hydroxyl and amide groups support rapid diversification for library synthesis.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73
CAS No. 86886-78-4
Cat. No. B2784961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide
CAS86886-78-4
Molecular FormulaC15H14ClNO2
Molecular Weight275.73
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C15H14ClNO2/c16-12-7-8-14(18)13(10-12)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,18H,6,9H2,(H,17,19)
InChIKeyAJSKEIYPIXTFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide: Core Building Block


N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (CAS 86886-78-4) is a synthetic organic compound classified as a substituted phenylpropanamide . Characterized by a 5-chloro-2-hydroxyphenyl moiety and a 3-phenylpropanamide chain, it has a molecular weight of 275.73 g/mol and a high LogP of 3.6169, indicating significant lipophilicity . This compound serves as a versatile scaffold and building block in drug discovery, with structural features that suggest its utility in investigating enzyme inhibition mechanisms, particularly through hydrogen bonding and hydrophobic interactions .

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide: Structural Specificity


Direct substitution with other in-class phenylpropanamide or salicylanilide analogs is not chemically equivalent due to the unique combination of functional groups and the specific substitution pattern on the core. The 5-chloro-2-hydroxyphenyl motif establishes a precise intramolecular hydrogen bond network and a specific electronic environment . Furthermore, the length and conformational flexibility of the 3-phenylpropanamide side chain dictate the spatial orientation of the terminal phenyl ring, impacting potential target binding and molecular interactions in a way that shorter (e.g., acetamide) or branched analogs cannot replicate . These subtle but critical differences in conformation and electronic distribution directly influence the compound's reactivity as a synthetic intermediate and its potential interaction with biological targets, making it a distinct chemical entity.

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide: Evidence-Based Features


Lipophilicity vs. Shorter-Chain Analogs

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (86886-78-4) exhibits a significantly higher calculated LogP (cLogP) value of 3.6169 compared to its shorter-chain analog, N-(5-chloro-2-hydroxyphenyl)acetamide, which has a cLogP of 2.03 . This quantitative difference indicates enhanced lipophilicity and a greater propensity to partition into non-polar environments. The cLogP value also exceeds that of the diisopropyl analog, 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide, which has a LogP of 4.55 . This places the target compound in a distinct, intermediate lipophilicity range relative to its close structural relatives .

Lipophilicity Medicinal Chemistry Drug Design ADME Prediction

Conformational Flexibility vs. Branched Analogs

The target compound possesses a linear 3-phenylpropanamide side chain with 5 rotatable bonds, providing significant conformational flexibility . In contrast, the branched analog 3-(5-chloro-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropanamide is restricted to 4 rotatable bonds and is sterically hindered by its bulky N,N-diisopropyl groups . This increased flexibility in the target compound is crucial for exploring a wider conformational space when binding to diverse protein targets, potentially allowing it to adopt bioactive conformations that are inaccessible to the more constrained, branched analog.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship (SAR) Molecular Flexibility

Purity Standard vs. General-Class Chemicals

While direct head-to-head purity data for the target compound is not published in primary literature, a class-level inference can be drawn from available vendor specifications. The target compound, N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide (86886-78-4), is consistently offered with a documented purity of ≥98% by reputable vendors [1]. This is in contrast to the simpler analog N-(5-chloro-2-hydroxyphenyl)propanamide, which is typically offered at a lower 95% purity . The higher purity standard for the target compound reduces the potential for unknown impurities interfering in sensitive assays and simplifies downstream analytical work.

Analytical Chemistry Quality Control Procurement Reproducibility

Physicochemical Profile for Method Development

The target compound has well-defined, published physicochemical properties including a TPSA (Topological Polar Surface Area) of 49.33 Ų and an exact mass of 275.73 g/mol . These parameters are critical for developing robust analytical methods (e.g., HPLC, LC-MS) and for designing efficient purification strategies during synthesis . The combination of moderate TPSA and high cLogP (3.6169) allows for the predictable application of reversed-phase chromatography, a standard purification technique in both research and industrial settings .

Process Chemistry Analytical Method Development Scale-Up HPLC

N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide: Application Scenarios


Lead-Like Fragment for SAR Exploration

Given its high lipophilicity (cLogP 3.6169) and flexible, linear side chain, N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide is an ideal starting point for hit-to-lead campaigns. Researchers can utilize it as a core scaffold to explore structure-activity relationships (SAR) by modifying the terminal phenyl ring or the amide linkage, leveraging its conformational flexibility to probe diverse binding pockets. This is supported by the quantitative difference in cLogP and rotatable bonds when compared to simpler acetamide or bulky diisopropyl analogs.

Enzyme Inhibitor Screening

The compound's ability to form hydrogen bonds via its amide and hydroxyl groups, coupled with the potential for enhanced binding through hydrophobic interactions mediated by the chloro substituent and phenyl ring, makes it a strong candidate for screening against enzyme classes where salicylanilides or phenylpropanamides have shown historical activity. Its >98% purity standard ensures that any observed activity is attributable to the compound itself, not an impurity, which is critical for reliable high-throughput screening campaigns.

Analytical Standard for Method Development

The well-defined and readily available physicochemical properties—specifically its TPSA of 49.33 Ų, cLogP of 3.6169, and exact mass—facilitate the development and calibration of robust HPLC and LC-MS analytical methods. This is invaluable for process chemists who need to monitor reaction progress, assess purity, or develop scalable purification processes, providing a clear advantage over less well-characterized analogs.

Starting Material for DOS Libraries

As a densely functionalized building block with a defined purity (≥98%), this compound is well-suited for generating diverse chemical libraries. The presence of a reactive hydroxyl group and a modifiable amide nitrogen allows for a range of transformations, including alkylation, acylation, or oxidation. This enables medicinal chemists to rapidly explore novel chemical space around a core pharmacophore, a task for which its high lipophilicity and moderate flexibility are key enabling features.

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